molecular formula C18H19N3O5S B3576929 methyl 3-{[2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}oxy)acetyl]amino}benzoate

methyl 3-{[2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}oxy)acetyl]amino}benzoate

Cat. No.: B3576929
M. Wt: 389.4 g/mol
InChI Key: KYEKFHLMHCDLNI-UHFFFAOYSA-N
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Description

Methyl 3-{[2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}oxy)acetyl]amino}benzoate is a complex organic compound with a unique structure that includes a pyrimidine ring, a benzoate ester, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}oxy)acetyl]amino}benzoate typically involves multiple steps, starting with the preparation of the pyrimidine ring and subsequent functionalization. Common reagents used in the synthesis include dimethyl sulfate, sodium hydride, and various solvents such as ethanol and dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}oxy)acetyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Methyl 3-{[2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}oxy)acetyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-{[2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}oxy)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes such as acetolactate synthase, leading to the disruption of essential biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and its interaction with specific molecular targets make it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

methyl 3-[[2-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-11-7-12(2)20-18(19-11)27-10-16(23)26-9-15(22)21-14-6-4-5-13(8-14)17(24)25-3/h4-8H,9-10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEKFHLMHCDLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)OCC(=O)NC2=CC=CC(=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-{[2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}oxy)acetyl]amino}benzoate

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